![molecular formula C21H23N7O2S B1422400 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
Descripción general
Descripción
Pazopanib-d6 is intended for use as an internal standard for the quantification of pazopanib by GC- or LC-MS. Pazopanib is a multi-kinase inhibitor that inhibits the VEGF receptors VEGFR1, VEGFR2, and VEGFR3 (IC50s = 10, 30, and 47 nM, respectively, in a cell-free enzyme assay). It also inhibits PDGFRα, PDGFRβ, and c-Kit (IC50s = 71, 84, and 74 nM, respectively, in a cell-free enzyme assay) as well as additional receptor tyrosine kinases. Pazopanib inhibits upregulation of the surface adhesion proteins ICAM-1 and VCAM-1 induced by VEGF in multiple myeloma cells cocultured with human umbilical vein endothelial cells (HUVECs) and decreases multiple myeloma cell adhesion to HUVECs. It also inhibits proliferation of multiple myeloma cells cocultured with HUVECs. Pazopanib (30 and 100 mg/kg) reduces tumor growth, induces apoptosis, decreases angiogenesis, and increases survival in a multiple myeloma mouse xenograft model. Formulations containing pazopanib have been used in the treatment of cancer.
Mecanismo De Acción
Target of Action
Pazopanib-d6, also known as 2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptor-1, -2, and -3 (VEGFR1, VEGFR2, VEGFR3) , platelet-derived growth factor receptor-alpha and -beta (PDGFR-α, PDGFR-β) , and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .
Biochemical Pathways
The primary biochemical pathway affected by pazopanib-d6 is the angiogenesis pathway . By inhibiting the VEGFRs and PDGFRs, pazopanib-d6 disrupts the signaling cascades that promote the formation of new blood vessels . This leads to a decrease in the supply of oxygen and nutrients to the tumor, thereby inhibiting tumor growth .
Pharmacokinetics
The pharmacokinetics of pazopanib-d6 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to pazopanib-d6 is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .
Action Environment
The action, efficacy, and stability of pazopanib-d6 can be influenced by various environmental factors. For instance, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly alter the bioavailability of pazopanib-d6 . Furthermore, the tumor microenvironment, characterized by factors such as hypoxia and acidity, can also impact the effectiveness of pazopanib-d6 .
Actividad Biológica
2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide, also known as Pazopanib-d6, is a deuterated derivative of Pazopanib, a multi-kinase inhibitor primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound has garnered attention due to its complex structure and potential biological activities, particularly in inhibiting various kinases involved in tumor growth and angiogenesis.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 423.52 g/mol. The structure includes a benzenesulfonamide moiety linked to a pyrimidine and an indazole group, which is crucial for its biological activity.
Pazopanib acts as an inhibitor of multiple receptor tyrosine kinases (RTKs) including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, Pazopanib disrupts the signaling pathways that promote tumor proliferation and angiogenesis. The introduction of deuterium in Pazopanib-d6 may alter its pharmacokinetic properties, potentially enhancing its therapeutic efficacy.
Antitumor Activity
Research indicates that Pazopanib exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that it effectively inhibits the growth of renal cell carcinoma (RCC) cells with IC50 values in the low micromolar range. For instance, studies have shown that Pazopanib significantly reduces cell viability and induces apoptosis in RCC cells by activating caspase pathways.
Case Studies
- Renal Cell Carcinoma : A clinical trial involving patients with advanced RCC showed that Pazopanib led to a median progression-free survival (PFS) of approximately 9.2 months compared to 4.2 months with placebo.
- Soft Tissue Sarcoma : In another study, patients treated with Pazopanib experienced an overall response rate of 30%, indicating its effectiveness in managing soft tissue sarcomas.
Pharmacokinetics
The pharmacokinetic profile of Pazopanib suggests that it has a high oral bioavailability, with peak plasma concentrations achieved within 1 to 4 hours post-administration. The half-life is approximately 31 hours, allowing for once-daily dosing. The incorporation of deuterium may enhance metabolic stability and reduce clearance rates.
Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
The compound 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide , also known as Pazopanib-d6 , is a deuterated form of the small molecule Pazopanib, which is primarily used in the treatment of various cancers, including renal cell carcinoma and soft tissue sarcoma. This article will explore its scientific research applications, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Structure
The compound features a complex structure that includes:
- A benzenesulfonamide moiety.
- A pyrimidine ring.
- An indazole derivative.
This structure is significant for its interaction with various biological targets.
Cancer Treatment
Pazopanib-d6 is primarily studied for its applications in oncology. The following are key areas of research:
-
Tyrosine Kinase Inhibition :
- Pazopanib acts as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), and c-KIT. This inhibition disrupts tumor angiogenesis and proliferation, making it effective in cancer therapy .
- Clinical Trials :
- Combination Therapies :
Case Study 1: Efficacy in Renal Cell Carcinoma
A pivotal study published in The New England Journal of Medicine demonstrated that patients receiving Pazopanib had a median progression-free survival of 9.2 months compared to 4.2 months for those on placebo . This study highlighted the importance of targeting multiple RTKs in cancer treatment.
Case Study 2: Soft Tissue Sarcoma
In a phase II trial focusing on soft tissue sarcoma, Pazopanib showed an overall response rate of approximately 30%, indicating its potential utility in this challenging area . The trial emphasized the need for further studies to optimize dosing regimens and combination strategies.
Summary of Clinical Trials Involving Pazopanib-d6
Propiedades
IUPAC Name |
2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHSIWYWATEQL-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C2C=CC(=CC2=N1)N(C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N)C([2H])([2H])[2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.